molecular formula C14H17N3OS B2850446 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide CAS No. 1203359-50-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide

Cat. No.: B2850446
CAS No.: 1203359-50-5
M. Wt: 275.37
InChI Key: NGNXKRZFZPHSGJ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a phenylthio group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the dimethyl groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed to introduce the dimethyl groups at the desired positions on the pyrazole ring.

    Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the propanamide chain with a thiophenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of efficient catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring and the phenylthio group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, thiophenol derivatives, bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrazole and phenylthio derivatives

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression.

Comparison with Similar Compounds

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can be compared with other similar compounds to highlight its uniqueness:

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)butanamide: This compound has a butanamide chain instead of a propanamide chain, which may affect its chemical reactivity and biological activity.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide: The phenylthio group is replaced with a phenylsulfonyl group, potentially altering its oxidation state and reactivity.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)acrylamide:

These comparisons highlight the structural variations and potential differences in reactivity and applications of similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-11-10-13(17(2)16-11)15-14(18)8-9-19-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXKRZFZPHSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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